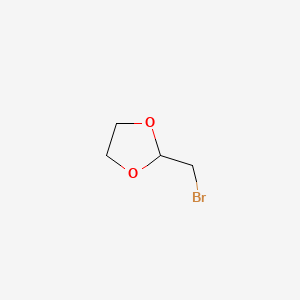

2-Bromomethyl-1,3-dioxolane

Overview

Description

Chemical Structure and Properties

2-Bromomethyl-1,3-dioxolane (CAS: 4360-63-8) is a brominated cyclic acetal with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol . Key physical properties include:

- Boiling Point: 175°C

- Density: 1.613 g/mL at 25°C

- Refractive Index: 1.482

- Solubility: Immiscible with water but soluble in organic solvents like THF and chloroform .

Reactivity and Applications

The compound is widely used as a synthon in organic synthesis, particularly for:

- Preparing α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals .

- Generating Grignard reagents (e.g., 2-vinyloxyethoxymagnesium bromide) for aldol reactions .

- Synthesizing acyclonucleosides via regioselective alkylation of purines, achieving yields of 54–85% in most cases .

Safety Considerations

this compound is moisture-sensitive and incompatible with strong acids, bases, and oxidizers. It poses hazards such as skin/eye irritation and respiratory inflammation .

Preparation Methods

Acid-Catalyzed Acetal Formation Followed by Bromination

The most widely reported method involves a two-stage process: (1) acetal formation from ethylene glycol and acetaldehyde, and (2) subsequent bromination. In a large-scale synthesis, ethylene glycol (10.326 kg, 166.3 mol) and freshly distilled acetaldehyde (3.66 kg, 83.185 mol) are stirred at room temperature for 30 minutes to form the acetal intermediate. Bromine (14.622 kg, 91.504 mol) is then added dropwise at 0–3°C, and the mixture is stirred for 3.5 hours. Distillation under reduced pressure (3.6 kPa) yields 11.002 kg (65.883 mol) of 2-bromomethyl-1,3-dioxolane with a 79.2% yield and >95% purity. This method’s scalability and high yield make it industrially favorable, though handling bromine requires stringent safety protocols.

Bromination Using Dibromotriphenylphosphorane

An alternative approach employs dibromotriphenylphosphorane (Ph₃PBr₂) as a brominating agent. 2-Methyl-1,3-dioxolane-2-ethanol, synthesized from 4-hydroxy-2-butanone and ethylene glycol, undergoes bromination with in situ-generated Ph₃PBr₂. Triphenylphosphine is titrated with bromine in an ice–ethanol bath, and the resulting reagent reacts with the alcohol substrate to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane in 75% isolated yield. This method avoids direct bromine handling, improving safety, but requires stoichiometric amounts of triphenylphosphine, increasing costs.

Multi-Step Synthesis from 2-Butanone

A complex route starting from 2-butanone involves four sequential steps:

- Formation of 2-methyl-2-ethyl-1,3-dioxolane : 2-Butanone reacts with ethylene glycol under acid catalysis.

- Dibromination : The dioxolane derivative is treated with bromine to yield 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane.

- Elimination : Heating the dibrominated product induces elimination, forming 2-bromomethyl-2-vinyl-1,3-dioxolane.

- Hydrolysis : Acidic hydrolysis of the vinyl derivative produces 1-bromo-3-buten-2-one, which is subsequently converted to this compound. While this method demonstrates synthetic versatility, its multi-step nature results in lower overall yields (~50–60%) compared to direct bromination routes.

Lewis Acid-Catalyzed Bromination

Ningbo Inno Pharmchem Co., Ltd., developed a safer method using bromoacetaldehyde diethyl acetal and hydrogen bromide (HBr) in the presence of a Lewis acid catalyst (e.g., ZnBr₂). The reaction proceeds under mild conditions (25–40°C) with simplified purification, achieving >98% purity and a production capacity of 1,000 tons annually. This approach eliminates toxic reagents and enhances sustainability, though the starting material (bromoacetaldehyde diethyl acetal) is less readily available than acetaldehyde.

Bromination with Molecular Bromine and Crown Ethers

Regioselective bromination of alkyl-substituted 1,3-dioxolanes using molecular bromine (Br₂) in carbon tetrachloride (CCl₄) preserves the heterocyclic ring, yielding 2-(α-bromoalkyl)-1,3-dioxolanes. Crown ethers (e.g., 18-crown-6) catalyze the reaction at room temperature, achieving near-quantitative yields by stabilizing intermediates via cation coordination. For example, 2-alkyl-1,3-dioxolanes react with Br₂ in benzene or chloroform containing crown ethers to exclusively form 2-(1-bromoalkyl)-1,3-dioxolanes. This method’s regioselectivity and mild conditions are advantageous for sensitive substrates.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethyl-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted dioxolanes.

Grignard Reactions: It reacts with magnesium in tetrahydrofuran to form the corresponding Grignard reagent, which can be used in further synthetic applications.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alcohols.

Solvents: Tetrahydrofuran, dichloromethane.

Catalysts: Copper catalysts for certain borylation reactions.

Major Products:

- Substituted dioxolanes.

- Grignard reagents for further synthetic applications .

Scientific Research Applications

Organic Synthesis

2-Bromomethyl-1,3-dioxolane serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of:

- Alfa, Beta-unsaturated Aldehydes : Used in the preparation of complex organic molecules.

- 1,4-Aldehyde Monoacetals : Important for synthesizing monomers for polymers and other materials .

Medicinal Chemistry

Research has shown that derivatives of this compound possess significant biological activities:

- Antimicrobial Properties : Compounds derived from this dioxolane have demonstrated effectiveness against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| BMDO | Staphylococcus aureus | 625–1250 |

| BMDO | Pseudomonas aeruginosa | <625 |

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further pharmacological exploration.

Materials Science

In the field of materials science, this compound is utilized in producing specialty chemicals and polymers. Its ability to undergo electrophilic reactions allows for the introduction of various functional groups into polymer backbones, enhancing material properties tailored for specific applications .

Case Studies

- Synthesis of Novel Derivatives : A study focused on synthesizing novel derivatives of 1,3-dioxolanes highlighted the compound's utility in creating biologically active molecules. The derivatives were evaluated for their antimicrobial and anticancer properties.

- Pharmaceutical Applications : Another case involved using this compound as an intermediate in developing new therapeutic agents. The study emphasized its role in synthesizing compounds with potential anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-1,3-dioxolane involves its ability to act as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify various molecular targets. This property makes it useful in the synthesis of complex molecules and in modifying biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with related halogenated acetals and dioxolane derivatives (Table 1).

Table 1: Comparative Analysis of 2-Bromomethyl-1,3-dioxolane and Analogs

Biological Activity

2-Bromomethyl-1,3-dioxolane (CAS Number: 4360-63-8) is a chemical compound with a molecular formula of CHBrO. It is characterized by its dioxolane ring structure, which plays a significant role in its biological activity. This article explores the biological activity of this compound, including its synthesis, pharmacological applications, and potential therapeutic effects.

- Molecular Weight : 167.02 g/mol

- Boiling Point : 80-82 °C at 27 mmHg

- Density : 1.613 g/mL at 25 °C

- Solubility : Immiscible with water; moisture sensitive

Synthesis

This compound can be synthesized through various methods, including the reaction of ethylene glycol and acetaldehyde followed by bromination. The synthesis process typically yields a product with high purity (over 95%) and can be conducted on a large scale .

Antimicrobial Properties

Research has indicated that compounds containing the dioxolane moiety exhibit significant antibacterial and antifungal activities. A study focused on the synthesis and biological evaluation of new 1,3-dioxolanes demonstrated that derivatives of this compound showed promising antimicrobial effects against various strains of bacteria and fungi .

The following table summarizes the antimicrobial activity of selected dioxolane derivatives:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. A series of studies have suggested that compounds derived from this scaffold can act as selective agonists for serotonin receptors (5-HT1A), which are implicated in neuroprotection during ischemic events. One notable compound derived from this class exhibited significant neuroprotective activity in animal models of transient middle cerebral artery occlusion .

Case Studies

Case Study 1: Neuroprotection in Ischemic Models

A study published in Bioorganic & Medicinal Chemistry Letters explored the neuroprotective effects of a benzoxazepine derivative synthesized using this compound. The compound demonstrated a high affinity for the 5-HT1A receptor and provided significant protection against ischemic damage in rodent models .

Case Study 2: Antibacterial Screening

In another investigation, a series of dioxolane derivatives were screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the dioxolane ring could enhance antibacterial potency, suggesting potential pathways for drug development targeting resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromomethyl-1,3-dioxolane?

this compound is typically synthesized via bromination of 1,3-dioxolane derivatives. For example, vinyl ethers can react with brominating agents under basic conditions. A reported method involves the reaction of 2-hydroxymethyl-1,3-dioxolane with hydrobromic acid (HBr) in the presence of a dehydrating agent . Alternatively, Grignard reagent precursors like this compound can be generated in situ by reacting magnesium with the brominated dioxolane in tetrahydrofuran (THF), followed by aldehyde addition reactions catalyzed by Sc(OTf)₃ .

Key Methodological Considerations :

- Use anhydrous conditions to avoid hydrolysis.

- Monitor reaction progress via TLC or GC-MS to detect intermediates.

- Purify via fractional distillation under reduced pressure .

Q. What are the key physicochemical properties of this compound?

The compound is a colorless liquid with a molecular weight of 167.00 g/mol. It is fully miscible with polar solvents like THF, acetone, and water, but its bromomethyl group increases reactivity toward nucleophiles. Key properties include:

- Boiling point : Not explicitly reported, but analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane) boil at ~78°C .

- Density : ~1.61 g/cm³ (estimated for brominated derivatives) .

- Reactivity : Susceptible to hydrolysis under acidic or basic conditions, forming diols or ethers .

Advanced Research Questions

Q. How does solvent composition influence the hydrolysis kinetics of this compound?

Solvent effects were studied in water-dioxane and water-DMSO mixtures for analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane). Kinetic data reveal that hydrolysis rates depend on solvent polarity and transition-state stabilization. For example:

- In water-DMSO mixtures , increased solvent polarity stabilizes the oxonium ion intermediate in A-1 mechanisms, accelerating hydrolysis .

- Dioxane-rich solvents favor A-Se2 mechanisms due to reduced solvation of leaving groups .

Methodological Recommendations :

- Use UV-Vis or NMR spectroscopy to monitor reaction progress.

- Compare rate constants () across solvent compositions to infer mechanistic pathways.

Q. How can regioselectivity be controlled in reactions of this compound with purine derivatives?

In reactions with purines (e.g., adenine, guanine), this compound predominantly forms N-9 alkylated products. However, exceptions occur:

- Guanine : Forms N-7 isomers due to steric hindrance at N-9 .

- Electron-deficient purines : Use Sc(OTf)₃ as a Lewis acid to enhance electrophilicity at N-9 .

Optimization Strategies :

- Adjust reaction temperature (20–60°C) to favor kinetic vs. thermodynamic products.

- Employ protecting groups (e.g., trityl for guanine) to direct alkylation .

Q. What catalytic systems enhance the efficiency of this compound in aldol-like reactions?

Scandium triflate (Sc(OTf)₃) is effective in catalyzing aldol additions between this compound-derived Grignard reagents and aldehydes. The catalyst:

Experimental Design :

- Prepare the Grignard reagent in THF under inert atmosphere.

- Add aldehydes dropwise at 0°C to minimize side reactions.

- Characterize products via H/C NMR and HRMS .

Q. How does steric bulk in 1,3-dioxolane derivatives affect their thermodynamic stability?

Substituents at the acetal carbon influence stability:

- 2,2-Diisopropyl-1,3-dioxolane : Increased steric hindrance reduces ring strain, enhancing stability .

- 2-Methyl derivatives : Exhibit lower thermal stability due to weaker C–O bonding .

Computational Validation :

- Use DFT calculations (e.g., B3LYP/6-31G*) to model ring strain and bond dissociation energies.

- Compare experimental enthalpy of formation with group contribution models .

Data Contradictions and Resolution

3.1 Discrepancies in regioselectivity for guanine alkylation

While most purines yield N-9 products, guanine forms N-7 isomers. This is attributed to:

- Steric effects : The N-9 position is sterically crowded in guanine.

- Electronic factors : N-7 is more nucleophilic in guanine’s tautomeric forms .

Resolution Strategy :

- Use bulky bases (e.g., DBU) to deprotonate N-9 and shift tautomer equilibrium.

- Validate via X-ray crystallography or NOE NMR .

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIIJIDEWWXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063431 | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-63-8 | |

| Record name | 2-(Bromomethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.